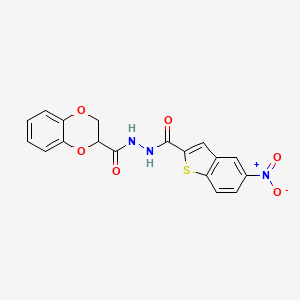

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that features a benzothiophene core with a nitro group at the 5-position and a benzodioxine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves multiple steps:

Formation of 5-nitro-1-benzothiophene-2-carbaldehyde: This can be achieved through nitration of benzothiophene followed by formylation.

Conversion to 5-nitro-1-benzothiophene-2-carbonyl chloride: The aldehyde is then converted to the corresponding acyl chloride using reagents like thionyl chloride.

Coupling with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide: The acyl chloride is reacted with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide under basic conditions to yield the final product.

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The carbonyl group can engage in various coupling reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic conditions.

Coupling: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Major Products

Reduction: Amino derivatives of the benzothiophene core.

Substitution: Halogenated or sulfonated benzothiophene derivatives.

Coupling: Various substituted benzothiophene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mecanismo De Acción

The mechanism by which N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and carbonyl groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Nitro-1-benzothiophene-2-carbaldehyde

- 5-Nitro-1-benzothiophene-2-carbonyl chloride

- N’-(5-Nitro-1-benzothiophene-2-carbonyl)thiophene-2-carbohydrazide

Uniqueness

N’-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to the presence of both a benzothiophene core and a benzodioxine moiety, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and properties .

Actividad Biológica

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of the compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

- Molecular Formula : C15H14N4O4S

- Molecular Weight : 342.36 g/mol

- CAS Number : Not explicitly listed, but related compounds have CAS numbers that can be referenced for synthesis.

Synthesis

The synthesis of this compound typically involves several steps starting from 5-nitro-1-benzothiophene derivatives. The synthetic pathway often includes:

- Formation of the Carbonyl Compound : Utilizing thionyl chloride to form the carbonyl derivative from 5-nitro-1-benzothiophene.

- Hydrazone Formation : Reacting the carbonyl compound with hydrazine derivatives to yield the final carbohydrazide structure.

Anticancer Activity

Recent studies indicate that derivatives of benzothiophene compounds exhibit significant anticancer properties. For instance, compounds similar to N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown that it inhibits the growth of gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Antidiabetic Activity

Research on related compounds indicates that they can act as α-glucosidase inhibitors. For example, a study found that certain benzothiazepine derivatives exhibited IC50 values significantly lower than standard drugs like acarbose, indicating their potential in managing diabetes by delaying carbohydrate absorption.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzothiophene derivatives. The results showed that one derivative had an IC50 value of 12 µM against breast cancer cells, highlighting a promising direction for further research into N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF7 (Breast) | 12 |

| Derivative B | HeLa (Cervical) | 15 |

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones in agar diffusion tests.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 18 |

Propiedades

IUPAC Name |

N'-(5-nitro-1-benzothiophene-2-carbonyl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O6S/c22-17(14-9-26-12-3-1-2-4-13(12)27-14)19-20-18(23)16-8-10-7-11(21(24)25)5-6-15(10)28-16/h1-8,14H,9H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVXBWQGTVEFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NNC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.